molecular formula C8H13N B1580611 1-Ethynylcyclohexylamine CAS No. 30389-18-5

1-Ethynylcyclohexylamine

Cat. No.: B1580611
CAS No.: 30389-18-5
M. Wt: 123.2 g/mol
InChI Key: GDKOYYDQISQOMH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Ethynylcyclohexylamine plays a significant role in biochemical reactions due to its unique structure. It has been used as a substrate in the synthesis of bicyclic and tetracyclic compounds . The compound interacts with enzymes such as mercury (II) acetate, facilitating the reaction of a series of alkynes . These interactions are crucial for the formation of complex molecular structures, highlighting the compound’s versatility in biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for extended observation of its biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is crucial for elucidating its role in cellular processes .

Preparation Methods

1-Ethynylcyclohexylamine can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with acetylene under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity .

Comparison with Similar Compounds

1-Ethynylcyclohexylamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ethynyl group, which imparts specific reactivity and enables its use in specialized chemical syntheses .

Properties

IUPAC Name

1-ethynylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-8(9)6-4-3-5-7-8/h1H,3-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKOYYDQISQOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067554
Record name Cyclohexanamine, 1-ethynyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30389-18-5
Record name 1-Ethynylcyclohexylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30389-18-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynylcyclohexylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanamine, 1-ethynyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanamine, 1-ethynyl-
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Record name 1-ethynylcyclohexylamine
Source European Chemicals Agency (ECHA)
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Record name 1-ETHYNYLCYCLOHEXYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic applications of 1-Ethynylcyclohexylamine highlighted in the research?

A1: this compound serves as a valuable building block in organic synthesis. The research demonstrates its utility in constructing various heterocyclic systems. For instance, it readily reacts with α,β-alkynic ketones to yield cyclohexane-embedded N-propargylic β-enaminones [, ]. These intermediates can undergo further transformations, such as palladium-catalyzed coupling with aryl iodides followed by base-mediated cyclization to yield spiro-2H-pyrroles []. Additionally, under basic conditions, these intermediates can be transformed into 1-azaspiro[4.5]deca-1,3-diene derivatives through a unique nucleophilic cyclization process [].

Q2: Can this compound be used to synthesize organometallic compounds?

A2: Yes, research indicates that this compound can be incorporated into organometallic complexes. It reacts with the triosmium cluster [Os3(µ-H)(CO)10(µ-η2-NO2)] to yield a pair of isomeric clusters with the general formula [Os3(µ-H)(CO)9(µ-η2-NO2)(NH2R)], where R represents the this compound moiety []. Interestingly, upon thermolysis, one of these isomers undergoes a unique hydride migration from the metal core to the alkyne moiety of the ligand, forming a new organometallic complex [].

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